(S)-fluoxetine(1+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

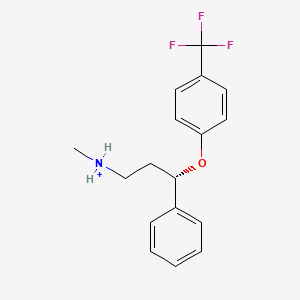

(S)-fluoxetine(1+) is an organic cation resulting from the protonation of the amino group of (S)-fluoxetine. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (S)-fluoxetine. It is an enantiomer of a (R)-fluoxetine(1+).

Applications De Recherche Scientifique

Pharmacodynamics and Pharmacokinetics

Fluoxetine, primarily known for its antidepressant properties, acts through the potent and selective inhibition of neuronal serotonin reuptake. This mechanism is crucial for its therapeutic efficacy in depressive disorders. Notably, fluoxetine and its metabolite desmethylfluoxetine exhibit elimination half-lives conducive to maintaining steady-state plasma concentrations during long-term treatment. This characteristic underpins its comparable overall therapeutic efficacy to traditional antidepressants like imipramine, amitriptyline, and doxepin in patients with unipolar depression (Benfield, Heel, & Lewis, 1986).

Nociceptive Pain Management

Fluoxetine's role in nociceptive pain management, although not fully elucidated, shows promise in several dimensions: intrinsic antinociceptive effects, enhancement of acute opioid analgesia, attenuation of tolerance development to opioid analgesia, attenuation of dependence development and abstinence syndrome, and potential effects on opioid-induced hyperalgesia. Most notable are its promising effects on opioid tolerance and dependence, offering a safe and tolerable alternative for managing both inflammatory pain and opioid tolerance and dependence (Barakat, Hamdy, & Elbadr, 2018).

Immunomodulatory Effects

Fluoxetine has been identified as having potential immunomodulatory effects, representing a novel pharmacological action beyond its antidepressant capabilities. Experimental findings suggest fluoxetine can modulate the immune function through both serotonin-dependent pathways and novel independent mechanisms. This action could help in treating various pathologies where immune deficiency and/or deregulation is present, highlighting the drug's relevance as an immunomodulator (Di Rosso, Palumbo, & Genaro, 2016).

Potential Role in COVID-19 Treatment

The repurposing of fluoxetine for treating COVID-19 has gained attention due to its non-canonical cellular pathways that could combat severe outcomes of the disease. Clinical studies have produced encouraging data on fluoxetine and fluvoxamine's role in COVID-19 treatment, highlighting the necessity for further investigation into their utility in the ongoing pandemic (Mahdi, Hermán, Réthelyi, & Bálint, 2022).

Propriétés

Nom du produit |

(S)-fluoxetine(1+) |

|---|---|

Formule moléculaire |

C17H19F3NO+ |

Poids moléculaire |

310.33 g/mol |

Nom IUPAC |

methyl-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]azanium |

InChI |

InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3/p+1/t16-/m0/s1 |

Clé InChI |

RTHCYVBBDHJXIQ-INIZCTEOSA-O |

SMILES isomérique |

C[NH2+]CC[C@@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |

SMILES |

C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |

SMILES canonique |

C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-chlorophenyl)-2-(2-pyridinylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1227116.png)

![3-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1-piperazinyl]propanenitrile](/img/structure/B1227117.png)

![5-Phenyl-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole](/img/structure/B1227119.png)

![1-[(3-chlorophenyl)methyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B1227121.png)

![3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl) ester](/img/structure/B1227122.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B1227123.png)

![2-Chloro-5-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzoic acid methyl ester](/img/structure/B1227124.png)

![5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide](/img/structure/B1227127.png)

![2-ethyl-N-[1-[2-(1-piperidinyl)ethyl]-2-benzimidazolyl]-3-pyrazolecarboxamide](/img/structure/B1227132.png)

![(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1227134.png)

![2-(4-bromophenoxy)-N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B1227138.png)